9-(3-(2,6-Dichloropyrimidin-4-yl)phenyl)-9H-carbazole
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Overview
Description
9-(3-(2,6-Dichloropyrimidin-4-yl)phenyl)-9H-carbazole is an organic compound that belongs to the class of heterocyclic aromatic compounds It features a carbazole core substituted with a phenyl group, which is further substituted with a dichloropyrimidine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-(3-(2,6-Dichloropyrimidin-4-yl)phenyl)-9H-carbazole typically involves the following steps:
Formation of the Carbazole Core: The carbazole core can be synthesized through a cyclization reaction of an appropriate precursor, such as 2-nitrobiphenyl, under reductive conditions.
Substitution with Phenyl Group: The phenyl group can be introduced via a Suzuki coupling reaction between the carbazole and a phenylboronic acid derivative.
Introduction of Dichloropyrimidine Moiety: The final step involves the substitution of the phenyl group with a dichloropyrimidine moiety through a nucleophilic aromatic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
9-(3-(2,6-Dichloropyrimidin-4-yl)phenyl)-9H-carbazole undergoes various types of chemical reactions, including:
Oxidation: The carbazole core can be oxidized to form carbazole-9-one derivatives.
Reduction: The nitro groups in the precursor can be reduced to amines.
Substitution: The dichloropyrimidine moiety can undergo nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as palladium on carbon (Pd/C) and hydrogen gas are commonly used.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to substitute the dichloropyrimidine moiety.
Major Products Formed
Oxidation: Carbazole-9-one derivatives.
Reduction: Amino-substituted carbazole derivatives.
Substitution: Various substituted carbazole derivatives depending on the nucleophile used.
Scientific Research Applications
9-(3-(2,6-Dichloropyrimidin-4-yl)phenyl)-9H-carbazole has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: The compound is explored for use in organic light-emitting diodes (OLEDs) and other electronic devices due to its unique electronic properties.
Biological Research: It is used as a probe to study the interactions between small molecules and biological macromolecules.
Mechanism of Action
The mechanism of action of 9-(3-(2,6-Dichloropyrimidin-4-yl)phenyl)-9H-carbazole involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate into DNA, disrupting its structure and function, leading to inhibition of cell proliferation. Additionally, it can bind to specific proteins, affecting their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
9-Phenylcarbazole: Lacks the dichloropyrimidine moiety and has different electronic properties.
2,6-Dichloropyrimidine: Lacks the carbazole core and has different biological activities.
Carbazole-9-one: An oxidized derivative of carbazole with different chemical reactivity.
Uniqueness
9-(3-(2,6-Dichloropyrimidin-4-yl)phenyl)-9H-carbazole is unique due to the combination of the carbazole core and the dichloropyrimidine moiety, which imparts distinct electronic and biological properties. This makes it a valuable compound for various applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
9-[3-(2,6-dichloropyrimidin-4-yl)phenyl]carbazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H13Cl2N3/c23-21-13-18(25-22(24)26-21)14-6-5-7-15(12-14)27-19-10-3-1-8-16(19)17-9-2-4-11-20(17)27/h1-13H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PWKOAHZZQPMHJT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=CC=CC=C3N2C4=CC=CC(=C4)C5=CC(=NC(=N5)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H13Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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